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molecular formula C22H23NO4 B8521718 Methyl 4-{3-[4-(pentyloxy)phenyl]-1,2-oxazol-5-YL}benzoate CAS No. 179165-13-0

Methyl 4-{3-[4-(pentyloxy)phenyl]-1,2-oxazol-5-YL}benzoate

Cat. No. B8521718
M. Wt: 365.4 g/mol
InChI Key: GMNUNXQGSOGPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265536B1

Procedure details

A solution of 1-(4-Methoxycarbonylphenyl)-3-(4-n-pentyloxyphenyl)-1-propen-3-one (4.0 g) and hydroxyamine hydrochloride (3.93 g) in ethanol (40 ml) was refluxed for 4 hours. The mixture was diluted with ethyl acetate, and the organic layer was washed with water (×2), brine and dried over magnesium sulfate. The solvents were removed under reduced pressure to give crude oxime. To a solution of crude oxime in 1,2-dichloroethane (20 ml) was added activated-manganese(IV) oxide (10.0 g). The reaction mixture was refluxed for 2 hours and filtered. The residue was washed with dichloromethane. The solvents were removed under reduced pressure and the residue was triturated with acetonitrile. The solid was collected by filtration and dried to give Methyl 4-[3-(4-n-pentyloxyphenyl)isoxazol-5-yl]benzoate (0.98 g).
Name
1-(4-Methoxycarbonylphenyl)-3-(4-n-pentyloxyphenyl)-1-propen-3-one
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
10 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[CH:12][C:13]([C:15]2[CH:20]=[CH:19][C:18]([O:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])=[CH:17][CH:16]=2)=O)=[CH:7][CH:6]=1)=[O:4].Cl.[OH:28][NH2:29]>C(O)C.C(OCC)(=O)C.ClCCCl.[O-2].[Mn+4].[O-2]>[CH2:22]([O:21][C:18]1[CH:19]=[CH:20][C:15]([C:13]2[CH:12]=[C:11]([C:8]3[CH:9]=[CH:10][C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:6][CH:7]=3)[O:28][N:29]=2)=[CH:16][CH:17]=1)[CH2:23][CH2:24][CH2:25][CH3:26] |f:1.2,6.7.8|

Inputs

Step One
Name
1-(4-Methoxycarbonylphenyl)-3-(4-n-pentyloxyphenyl)-1-propen-3-one
Quantity
4 g
Type
reactant
Smiles
COC(=O)C1=CC=C(C=C1)C=CC(=O)C1=CC=C(C=C1)OCCCCC
Name
Quantity
3.93 g
Type
reactant
Smiles
Cl.ON
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
10 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was washed with water (×2), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude oxime
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue was washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with acetonitrile
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)OC1=CC=C(C=C1)C1=NOC(=C1)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: CALCULATEDPERCENTYIELD 23.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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